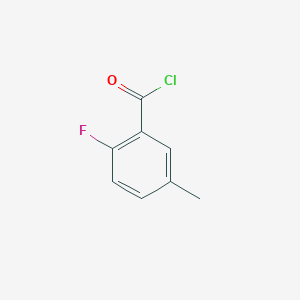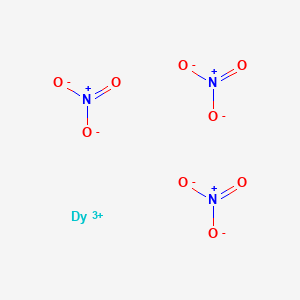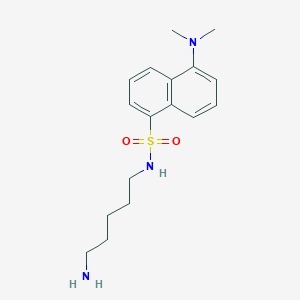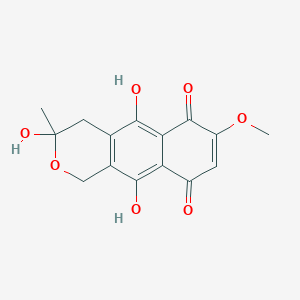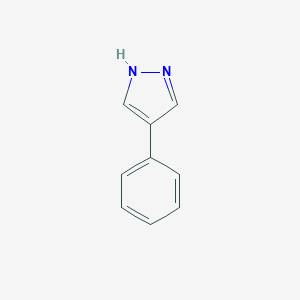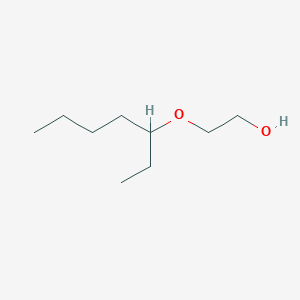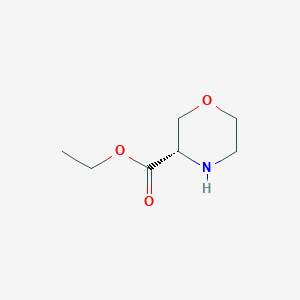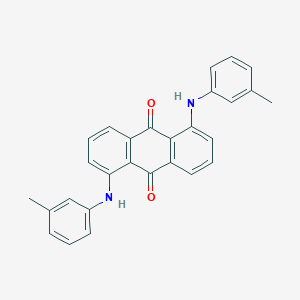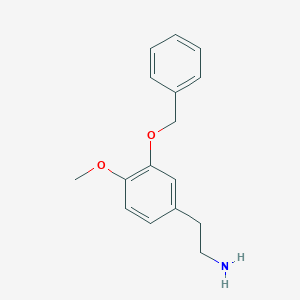
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various methods such as condensation reactions and photo-reorganization. For instance, the synthesis of a pentacyclic compound through photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones is discussed, where the structure of the alkoxy group, including benzyloxy, significantly affects the yield of the product . This suggests that the benzyloxy group can play a crucial role in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed, and the geometrical parameters obtained from XRD studies were in good agreement with the calculated values . This indicates that DFT calculations can be a reliable method for predicting the molecular structure of similar compounds.
Chemical Reactions Analysis
The papers describe the chemical reactions of related compounds, such as the oxidation of phenolic ethanes to form benzofuran derivatives . The presence of methoxy and benzyloxy groups in these reactions can influence the outcome and selectivity of the products formed. This information can be extrapolated to understand how the benzyloxy and methoxy groups in 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine might react under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as antioxidant activity, electronic properties like HOMO and LUMO energies, and thermodynamic properties, have been determined using experimental and theoretical methods . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans provide insights into the chemical reactivity of the molecules. These analyses are crucial for understanding the reactivity and stability of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine.
Applications De Recherche Scientifique
1. Analytical Detection and Quantification
- High-Performance Liquid Chromatography (HPLC) Methodology : This compound and similar derivatives have been analyzed using HPLC methods for detection and quantification in clinical toxicology, particularly in cases of intoxication. A study developed an HPLC method for detecting these compounds in human serum, highlighting its application in medical toxicology and emergency patient care (Poklis et al., 2013).
2. Study of Intoxications
- Case Studies of Intoxication : Research has documented cases of intoxication involving derivatives of this compound, providing insights into clinical manifestations and treatment approaches. For instance, a study reported on a severe intoxication case, using HPLC-MS/MS for detection and quantification in serum and urine (Poklis et al., 2014).
3. Pharmacology and Toxicology
- Neurochemical Pharmacology : Studies have explored the neurochemical pharmacology of similar compounds, particularly their role as potent agonists at certain receptor sites. This research is significant in understanding their hallucinogenic properties and potential risks (Eshleman et al., 2018).
4. Development of Therapeutic Agents
- Synthesis for Antibacterial Agents : Research has been conducted on synthesizing derivatives for potential antibacterial applications, focusing on biofilm inhibition against specific bacterial strains, such as Escherichia coli. This research is promising for developing new therapeutic agents (Abbasi et al., 2019).
5. Forensic Analysis
- Identification in Forensic Science : The compound and its analogues have been identified in forensic analysis, crucial for crime laboratories dealing with new psychoactive substances. Techniques like gas chromatography–mass spectrometry are used for this purpose (Lum et al., 2016).
6. Metabolic Studies
- Metabolism Analysis : Studies have analyzed the metabolism of similar compounds to understand their biotransformation pathways. This research is vital for pharmacokinetics and drug-drug interaction studies (Nielsen et al., 2017).
Safety And Hazards
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYIHOTQGSJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383183 | |
| Record name | 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | |
CAS RN |
36455-21-7 | |
| Record name | 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

